(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid
CAS No.: 709031-29-8
Cat. No.: VC20803614
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 709031-29-8 |
---|---|
Molecular Formula | C12H19NO3 |
Molecular Weight | 225.28 g/mol |
IUPAC Name | (2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid |
Standard InChI | InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m1/s1 |
Standard InChI Key | ZOFWFAZCJJJYCE-WNMKMJAUSA-N |
Isomeric SMILES | C1C2CC3(CC1CC(C2)(C3)O)[C@@H](C(=O)O)N |
SMILES | C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N |
Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid is an amino acid derivative characterized by its adamantane backbone with specific functional groups. The compound bears the CAS registry number 709031-29-8 and possesses the molecular formula C12H19NO3 with a molecular weight of 225.29 g/mol . The IUPAC name of this compound is (s)-2-amino-2-((1r,3r,5r,7s)-3-hydroxyadamantan-1-yl)acetic acid, which precisely defines its stereochemical configuration . This chemical entity features a chiral center with S-configuration at the alpha carbon of the amino acid moiety, which is critical for its biological activity and applications.
The compound contains several functional groups including a primary amine, a carboxylic acid, and a hydroxyl group attached to the adamantane cage structure. The adamantane scaffold provides rigidity to the molecule, while the functional groups contribute to its reactivity and properties. The SMILES notation for this compound is NC@HC12CC3CC(CC(O)(C3)C1)C2, representing its complex three-dimensional structure in a linear format . The InChI identifier, InChI=1/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m1/s1, provides further structural information in a standardized format .
Nomenclature and Synonyms
The compound is known by several synonyms that reflect its applications and structural characteristics. These synonyms include:
Synonym Category | Names |
---|---|
Commercial Names | Saxagliptin INT 1, Saxagliptin Intermediate 4, Saxagliptin Intermediate 1 |
Chemical Nomenclature | (S)-3-hydroxyadamantylglycine, 3-Hydroxy-1-adamantyl-D-glycine, (alphaS)-alpha-Amino-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid |
Alternative IUPAC Names | (2S)-amino(3-hydroxytricyclo[3.3.1.1~3,7~]dec-1-yl)ethanoic acid, Tricyclo[3.3.1.13,7]decane-1-acetic acid,alpha-amino-3-hydroxy-,(alphaS)- |
These synonyms indicate that the compound serves as a key intermediate in the synthesis of saxagliptin, a medication used in the treatment of type 2 diabetes . The variety of names reflects both its chemical structure and its industrial applications.
Physical Properties
(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid exhibits specific physical properties that are relevant to its handling, storage, and application in various contexts. Understanding these properties is essential for researchers and manufacturers working with this compound.
Appearance and Basic Physical Characteristics
The compound appears as an off-white solid at room temperature . Its physical state and appearance are important considerations for quality control and formulation processes. The high melting point (above 260°C with decomposition) indicates strong intermolecular forces, likely hydrogen bonding between the amino, carboxyl, and hydroxyl groups present in the molecule .
Thermal Properties
The thermal properties of (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid provide insight into its stability and behavior under various conditions:
Property | Value | Note |
---|---|---|
Melting Point | >260°C (with decomposition) | Experimental |
Boiling Point | 402.0±20.0 °C | Predicted value |
Flash Point | 196.903°C | Safety consideration |
These thermal properties suggest that the compound is highly stable under normal laboratory and storage conditions . The decomposition at high temperatures indicates that care must be taken when heating the compound for reactions or purification.
Solubility and Solution Properties
The solubility profile of (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid is relevant for synthetic procedures and formulation:
Solvent | Solubility |
---|---|
DMSO | Slightly soluble (requires heating) |
Water | Sparingly soluble |
The limited water solubility is typical for compounds containing an adamantane moiety, which is highly lipophilic . The compound's pKa is predicted to be 2.36±0.10, indicating that the carboxylic acid group is relatively acidic . This property affects its behavior in aqueous solutions at different pH values and is important for understanding its pharmacokinetic properties.
Other Physical Parameters
Additional physical parameters provide a comprehensive understanding of the compound's properties:
Property | Value |
---|---|
Density | 1.409 g/cm³ |
Refractive Index | 1.645 |
Vapor Pressure | 0 mmHg at 25°C |
The negligible vapor pressure at room temperature indicates that the compound is non-volatile, which is consistent with its high molecular weight and the presence of polar functional groups . The density and refractive index values are typical for crystalline organic compounds with similar structures.
Applications and Significance
(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid has significant applications, primarily in pharmaceutical synthesis. Its precise stereochemistry and functional group arrangement make it valuable in medicinal chemistry.
Pharmaceutical Intermediates
The most notable application of (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid is as a key intermediate in the synthesis of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . The compound's synonyms, including "Saxagliptin INT 1" and "Saxagliptin Intermediate 4," clearly indicate this role. The specific stereochemistry (S-configuration) of the compound is crucial for the biological activity of the final drug product.
The adamantane moiety in the compound provides several advantageous properties to the resulting pharmaceutical, including:
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Enhanced metabolic stability due to the rigid cage structure
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Increased lipophilicity, affecting membrane permeability
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Specific binding interactions with target proteins
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Resistance to enzymatic degradation
These properties make adamantane-containing compounds like (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid valuable building blocks in medicinal chemistry.
Synthetic Applications
Beyond its role in saxagliptin synthesis, (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid serves as a versatile building block in organic synthesis. The presence of multiple functional groups (amine, carboxylic acid, and hydroxyl) provides various sites for chemical modifications. This versatility allows for the creation of diverse chemical libraries for drug discovery and development.
The compound's rigid adamantane core combined with the amino acid functionality makes it suitable for the development of peptidomimetics—compounds that mimic the structure and function of peptides but with improved pharmacokinetic properties. Such compounds have applications in various therapeutic areas, including enzyme inhibitors, receptor ligands, and immunomodulatory agents.
Synthesis and Production
The synthesis of (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid involves sophisticated organic chemistry techniques to ensure the correct stereochemistry and functional group placement.
Synthetic Routes
While the search results don't provide specific synthetic routes for (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid, related adamantane derivatives often involve several key steps:
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Functionalization of the adamantane core to introduce the hydroxyl group at the 3-position
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Introduction of the acetic acid moiety at the 1-position
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Stereoselective incorporation of the amino group to achieve the S-configuration
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Protection/deprotection strategies to manage the reactivity of functional groups
The synthesis likely requires careful control of reaction conditions to ensure stereoselectivity and to prevent side reactions between the multiple functional groups.
Industrial Production Considerations
For industrial production, factors such as yield, purity, cost-effectiveness, and scalability are crucial considerations. The reported purity of commercially available (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid is typically 97% , indicating that effective purification methods have been developed. The use of this compound as a pharmaceutical intermediate necessitates adherence to strict quality control measures and regulatory guidelines.
Analytical Methods
Various analytical techniques can be employed to characterize and assess the purity of (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid.
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